Clencyclohexerol
Clencyclohexerol
Clencyclohexerol is an analog of clenbuterol. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders. However, they are abused to stimulate muscle mass production, both in food-producing animals and in humans. Importantly, β-adrenoceptor agonists have deleterious cardiovascular side effects when used systemically and at high concentrations. The physiological, cardiovascular, and toxicological properties of clencyclohexerol have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
157877-79-7
VCID:
VC0029481
InChI:
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
SMILES:
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Molecular Formula:
C14H20Cl2N2O2
Molecular Weight:
319.2 g/mol
Clencyclohexerol
CAS No.: 157877-79-7
Cat. No.: VC0029481
Molecular Formula: C14H20Cl2N2O2
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Clencyclohexerol is an analog of clenbuterol. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders. However, they are abused to stimulate muscle mass production, both in food-producing animals and in humans. Importantly, β-adrenoceptor agonists have deleterious cardiovascular side effects when used systemically and at high concentrations. The physiological, cardiovascular, and toxicological properties of clencyclohexerol have not been evaluated. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 157877-79-7 |
| Molecular Formula | C14H20Cl2N2O2 |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 |
| Standard InChI Key | DKFLKXDTRUWFDL-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
| Canonical SMILES | C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
| Appearance | Assay:≥90%A crystalline solid |
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